molecular formula C7H8O3S B3050270 5-(2-Hydroxyethyl)thiophene-2-carboxylic acid CAS No. 247128-25-2

5-(2-Hydroxyethyl)thiophene-2-carboxylic acid

Cat. No.: B3050270
CAS No.: 247128-25-2
M. Wt: 172.2 g/mol
InChI Key: OGMJHSGABXMVIS-UHFFFAOYSA-N
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Description

5-(2-Hydroxyethyl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C7H8O3S . It has a molecular weight of 172.2 . The compound is a yellow to brown solid .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring with a carboxylic acid group at the 2-position and a 2-hydroxyethyl group at the 5-position .


Chemical Reactions Analysis

Thiophene-2-carboxylic acid, a related compound, has been widely studied as a substrate in coupling reactions and olefinations . It undergoes double deprotonation upon treatment with LDA to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .

Scientific Research Applications

Application in Hepatitis C Treatment

5-(2-Hydroxyethyl)thiophene-2-carboxylic acid derivatives have been explored for their potential in treating Hepatitis C. The study by Lazerwith et al. (2014) on GS-9669, a thumb site II non-nucleoside inhibitor of NS5B for the treatment of genotype 1 chronic hepatitis C infection, demonstrates the compound's effectiveness against the NS5B M423T mutant relative to the wild type. This was achieved through structure-activity relationship studies and pharmacokinetic enhancement via incorporation of hydroxyl groups and heterocyclic ethers (Lazerwith et al., 2014).

Electropolymerization and Electrochromic Performance

Li et al. (2020) synthesized novel tetrathiafulvalene–thiophene assemblies that include a derivative of this compound. These assemblies displayed promising electropolymerization and electrochromic performances, with the ability to rapidly form polymers via electrochemical deposition and change color based on their oxidation state (Li et al., 2020).

Polycyclic and Diacylthiophene Derivatives Synthesis

Yang and Fang (2007) presented a method for synthesizing polycyclic and multi-substituted thiophene derivatives, including this compound derivatives. This method involves samarium diiodide-promoted coupling reactions and provides an expedient approach for creating novel compounds with potential applications in various fields (Yang & Fang, 2007).

Synthesis of Arotinolol Hydrochloride

Hongbin et al. (2011) described the synthesis of arotinolol hydrochloride starting from 5-acetylthiophene-2-carboxylic acid, which relates to the this compound. This multi-step reaction demonstrates the compound's utility in synthesizing complex pharmaceutical products (Hongbin et al., 2011).

Dual Inhibitory Activity

Hansen et al. (2012) explored 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives, closely related to this compound, for their inhibitory activity against 5-LOX/COX. These compounds showed promising in vitro activity as dual inhibitors, suggesting potential therapeutic applications (Hansen et al., 2012).

Safety and Hazards

The safety data sheet for 5-(2-Hydroxyethyl)thiophene-2-carboxylic acid suggests that it should be stored at room temperature . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Thiophene derivatives have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the study and development of 5-(2-Hydroxyethyl)thiophene-2-carboxylic acid and related compounds may continue to be a significant area of research in the future.

Properties

IUPAC Name

5-(2-hydroxyethyl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c8-4-3-5-1-2-6(11-5)7(9)10/h1-2,8H,3-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMJHSGABXMVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=O)O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354352
Record name 5-(2-hydroxyethyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247128-25-2
Record name 5-(2-Hydroxyethyl)-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247128-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-hydroxyethyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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